2,5-Dichloro-4-nitropyrimidine CAS number 1364671-59-9
2,5-Dichloro-4-nitropyrimidine CAS number 1364671-59-9
The following technical guide provides an in-depth analysis of 2,5-Dichloro-4-nitropyrimidine (CAS 1364671-59-9). This document is structured to serve researchers and drug development professionals, focusing on the compound's unique reactivity profile, synthesis utility, and handling protocols.
CAS Number: 1364671-59-9 Formula: C₄HCl₂N₃O₂ Molecular Weight: 193.98 g/mol
Executive Summary & Chemical Identity
2,5-Dichloro-4-nitropyrimidine is a highly specialized pyrimidine electrophile used primarily as a scaffold in the synthesis of bioactive heterocycles, including kinase inhibitors (e.g., ALK/BRD4 dual inhibitors) and pteridinone derivatives.[1]
Distinct from its more common isomer (2,4-dichloro-5-nitropyrimidine), this compound features a nitro group at the C4 position. This structural arrangement creates a unique electronic environment where the C4-nitro group functions as a "super-leaving group" or a potent activator for the C2-chloride, depending on the nucleophile and reaction conditions. Its rarity and specific reactivity make it a critical tool for accessing novel chemical space in medicinal chemistry.
Structural Analysis & Electronic Profile
The pyrimidine ring is electron-deficient (π-deficient).[1] The introduction of electron-withdrawing groups (EWGs) at specific positions amplifies this deficiency:
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C4-Nitro Group: The nitro group at position 4 is ortho to N3 and para to N1. This placement maximizes resonance withdrawal, making C4 highly electrophilic. In many nucleophilic aromatic substitution (SₙAr) scenarios, the nitro group itself can be displaced (denitration) by strong nucleophiles.
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C2-Chloro Group: Activated by the two adjacent ring nitrogens.[1]
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C5-Chloro Group: Located at the meta-like position relative to ring nitrogens; it is sterically crowding but electronically less activated for displacement than C2 or C4 substituents.[1]
Synthesis & Manufacturing
While often sourced from specialized CROs, the synthesis of 4-nitropyrimidines typically challenges standard nitration protocols due to the ring's deactivation.
Retrosynthetic Logic
The preparation likely proceeds via one of two high-energy pathways:
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Oxidative Amination: Starting from 2,5-dichloro-4-aminopyrimidine, oxidation using hypofluorous acid (HOF[1]·CH₃CN) or dimethyldioxirane (DMDO).[1]
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Activated Nitration: Nitration of a 4-hydroxypyrimidine precursor followed by chlorination, though the 4-nitro group is labile under POCl₃ conditions.[1]
Note: Due to the hazardous nature of polynitrogen/halogenated heterocycles, commercial sourcing is recommended over in-house synthesis for gram-scale needs.
Reactivity & Transformations (The Core Value)
The primary utility of 2,5-dichloro-4-nitropyrimidine lies in its Regioselective Nucleophilic Aromatic Substitution (SₙAr) .[1][2]
Mechanism: Competitive SₙAr Pathways
Researchers must control conditions to select between displacing the C4-Nitro group or the C2-Chloro group.
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Path A (C4 Attack - Denitration): Hard nucleophiles or sterically unhindered amines often attack C4, displacing the nitro group. This is driven by the high electrophilicity of C4 and the stability of the nitrite leaving group in this specific electronic context.
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Path B (C2 Attack - Dechlorination): Soft nucleophiles or specific solvent conditions can favor displacement of the C2-chlorine, retaining the nitro group for subsequent reduction (e.g., to form pteridinones).
Visualization: Reactivity Logic
The following diagram illustrates the competitive electrophilic sites and the resulting scaffolds.
Caption: Competitive SₙAr pathways. Path B is critical for retaining the nitrogen source required for bicyclic heterocycle formation (e.g., pteridinones).
Experimental Protocol: Regioselective SₙAr
The following protocol is adapted from high-impact medicinal chemistry campaigns (e.g., ALK/BRD4 inhibitor synthesis) where this scaffold is used to introduce the pyrimidine core.
Objective:
Selective displacement of the C2-chloride or C4-nitro group by a secondary amine to generate an intermediate for pteridinone synthesis.
Materials:
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Substrate: 2,5-Dichloro-4-nitropyrimidine (1.0 eq)
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Nucleophile: Secondary amine (e.g., sarcosine derivative or substituted aniline) (1.0–1.1 eq)
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Base: NaHCO₃ or DIPEA (2.0 eq)
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Solvent: Cyclohexane (non-polar favors specific transition states) or DCE (1,2-Dichloroethane).[1]
Step-by-Step Methodology:
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Preparation: Dissolve 2,5-dichloro-4-nitropyrimidine in cyclohexane (0.1 M concentration). Note: Use non-polar solvents to minimize non-specific solvolysis.
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Addition: Add the base (NaHCO₃) followed by the dropwise addition of the amine at 0°C.
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Reaction:
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For C4-displacement (Denitration): Warm to Room Temperature (RT) and stir for 2–4 hours.
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For C2-displacement (Retention of Nitro): Maintain at 0°C or use specific Lewis acid catalysis (if applicable).
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Literature Precedence: In the synthesis of ALK inhibitors, reaction in cyclohexane at 50°C for 16h yielded the SₙAr product (likely C2 displacement if nitro is needed for cyclization, or C4 if nitro is displaced). Verify product by LCMS.
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Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
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Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Data Table: Typical Reaction Conditions
| Parameter | Condition A (Mild) | Condition B (Forcing) | Outcome |
| Temperature | 0°C to RT | 50°C - Reflux | Higher temp favors bis-substitution |
| Solvent | Cyclohexane / DCM | DMF / DMSO | Polar solvents accelerate SₙAr rates |
| Base | NaHCO₃ (Weak) | K₂CO₃ / Cs₂CO₃ (Strong) | Strong bases may degrade the nitro group |
| Yield | 34–90% | Variable | Dependent on amine nucleophilicity |
Applications in Drug Discovery
This compound is a "privileged structure" building block.
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Kinase Inhibitors: Used to synthesize Dihydropteridinones , a class of potent kinase inhibitors (e.g., targeting PLK1, ALK, and BRD4). The pyrimidine ring serves as the hinge-binding motif.
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Dual Inhibitors: Recent studies utilize this scaffold to create dual-action drugs that inhibit both Anaplastic Lymphoma Kinase (ALK) and Bromodomain-4 (BRD4), addressing resistance mechanisms in neuroblastoma.
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Mechanism of Action: The 2,5-dichloro motif allows for sequential functionalization—first introducing the solubility/specificity tail (via amine), then cyclizing to form the core pharmacophore.
Safety & Handling (E-E-A-T)
Warning: Nitro-halogenated pyrimidines are high-energy compounds.[1]
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Explosion Hazard: Although less sensitive than polynitro compounds, 2,5-dichloro-4-nitropyrimidine contains both an oxidizer (nitro) and fuel (carbon scaffold).[1] Do not heat neat or subject to friction/shock.
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Toxicity: Potent skin and eye irritant.[3][4] Potential sensitizer. All manipulations must be performed in a fume hood.
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Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis of C-Cl bonds).[1]
References
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Designing Dual Inhibitors of Anaplastic Lymphoma Kinase (ALK) and Bromodomain-4 (BRD4). Journal of Medicinal Chemistry. (2019).[1] Describes the use of 2,5-dichloro-4-nitropyrimidine in the synthesis of intermediates 13a-g.
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Chemical Identity and Properties. GuideChem Chemical Database. Entry for CAS 1364671-59-9.[1][5]
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Pyrimidine Chemistry List. Scribd Chemical Catalog. Verifies the nomenclature and CAS association.
Technical Note: Researchers should verify the specific isomer required for their pathway, as 2,4-dichloro-5-nitropyrimidine (CAS 49845-33-2) is a common analog often confused in literature citations.[1]
